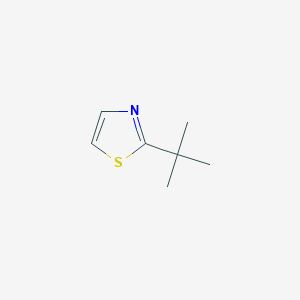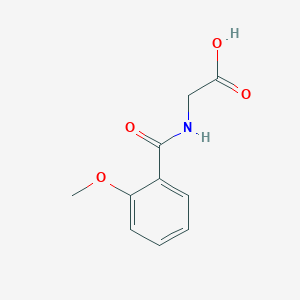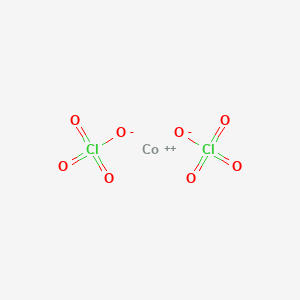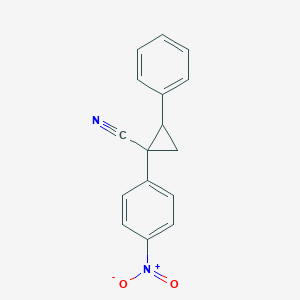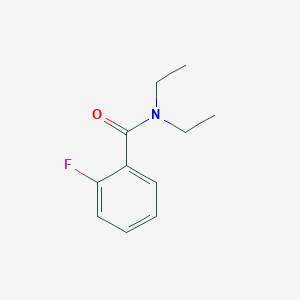
Dodecairon lead nonadecaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecairon lead nonadecaoxide, also known as lead ferrite, is a complex inorganic compound with the molecular formula Fe₁₂PbO₁₉. This compound is characterized by its unique structure, which integrates iron and lead oxides. It is primarily used in various industrial applications due to its magnetic properties and stability under high temperatures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dodecairon lead nonadecaoxide can be synthesized through a solid-state reaction method. This involves mixing stoichiometric amounts of iron oxide (Fe₂O₃) and lead oxide (PbO) powders. The mixture is then subjected to high-temperature calcination, typically around 900-1000°C, in an oxygen-rich environment to ensure complete reaction and formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity raw materials and controlled atmosphere furnaces to maintain consistent quality. The process may include additional steps such as milling and sintering to achieve the desired particle size and phase purity .
Análisis De Reacciones Químicas
Types of Reactions: Dodecairon lead nonadecaoxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions where lead or iron atoms are replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as oxygen or hydrogen peroxide at elevated temperatures.
Reduction: Typically conducted using reducing agents like hydrogen gas or carbon monoxide at high temperatures.
Substitution: Requires the presence of other metal salts and can be facilitated by heating in a controlled atmosphere.
Major Products: The reactions involving this compound often result in the formation of various iron and lead oxides, depending on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Dodecairon lead nonadecaoxide has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent.
Medicine: Explored for its potential in targeted drug delivery systems, leveraging its magnetic properties.
Mecanismo De Acción
The mechanism by which dodecairon lead nonadecaoxide exerts its effects is primarily related to its magnetic properties. The compound interacts with external magnetic fields, which can influence its behavior in various applications. At the molecular level, the iron and lead atoms in the compound contribute to its overall magnetic moment, making it useful in applications that require magnetic materials .
Comparación Con Compuestos Similares
Strontium dodecairon nonadecaoxide (Fe₁₂SrO₁₉): Similar in structure but contains strontium instead of lead.
Barium dodecairon nonadecaoxide (Fe₁₂BaO₁₉): Another similar compound with barium replacing lead.
Uniqueness: Dodecairon lead nonadecaoxide is unique due to the presence of lead, which imparts specific magnetic and thermal properties that are distinct from those of strontium or barium-based compounds. This makes it particularly suitable for applications requiring high-temperature stability and specific magnetic characteristics .
Propiedades
Número CAS |
12023-90-4 |
|---|---|
Fórmula molecular |
FeOPb |
Peso molecular |
279 g/mol |
Nombre IUPAC |
iron;oxolead |
InChI |
InChI=1S/Fe.O.Pb |
Clave InChI |
AYPFWJGLQGUQMT-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Pb+2].[Pb+2] |
SMILES canónico |
O=[Pb].[Fe] |
| 12023-90-4 | |
Sinónimos |
dodecairon lead nonadecaoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




